molecular formula C17H18N4O3S B2690222 4-((3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 2034440-16-7

4-((3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2690222
CAS No.: 2034440-16-7
M. Wt: 358.42
InChI Key: GDCAMGNMZWFZNL-UHFFFAOYSA-N
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Description

4-((3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a pyridazine ring, a piperidine ring, and a benzonitrile group, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps:

    Formation of the Pyridazine Ring: The initial step often involves the synthesis of the 6-methylpyridazine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The next step involves the formation of the piperidine ring, which is then linked to the pyridazine ring via an ether bond. This step usually requires the use of strong bases and specific solvents to facilitate the reaction.

    Formation of the Benzonitrile Group: Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazine ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under specific conditions.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the sulfonyl group, which can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological pathways and mechanisms.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzamide
  • 4-((3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid
  • 4-((3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzylamine

Uniqueness

Compared to similar compounds, 4-((3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its nitrile group, in particular, allows for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-13-4-9-17(20-19-13)24-15-3-2-10-21(12-15)25(22,23)16-7-5-14(11-18)6-8-16/h4-9,15H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCAMGNMZWFZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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